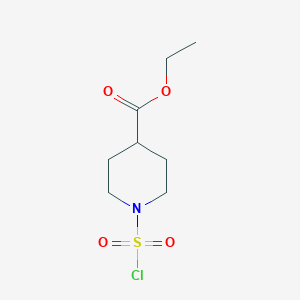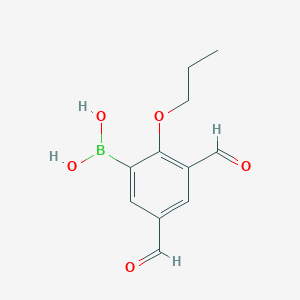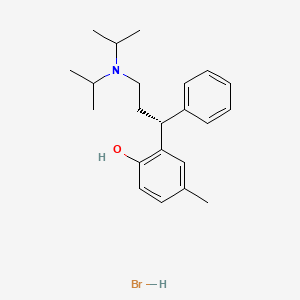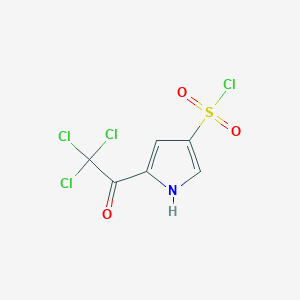
Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 765962-67-2 . It has a molecular weight of 255.72 .
Molecular Structure Analysis
The InChI code for Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate is 1S/C8H14ClNO4S/c1-2-14-8(11)7-3-5-10(6-4-7)15(9,12)13/h7H,2-6H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate is a solid at room temperature . It should be stored at temperatures between 2-8°C . .Aplicaciones Científicas De Investigación
Anticancer Potential
Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate derivatives have shown promising results as anticancer agents. In a study, propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety synthesized from Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate displayed strong anticancer activity against various cancer cell lines, with some compounds demonstrating low IC50 values, indicating potent anticancer properties (Rehman et al., 2018).
Antibacterial and Antifungal Properties
Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate derivatives have also been investigated for their antimicrobial potential. Bifunctional sulfonamide-amide derivatives synthesized from this compound have demonstrated significant in vitro antibacterial and antifungal activities against a variety of bacterial and fungal strains, suggesting their potential as antimicrobial agents (Abbavaram & Reddyvari, 2013). Another study synthesized S-substituted aliphatic analogues of 2-mercapto-5-(1-(4-toluenesulfonyl) piperidin-4-yl)-1,3,4-oxadiazole, which exhibited significant antibacterial activity, particularly against Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Sattar et al., 2016).
Synthesis of Complex Molecules
The versatility of Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate extends to the synthesis of complex molecules. For instance, it has been utilized in the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, showcasing its role in the preparation of intermediates for further chemical transformations (Rui, 2010). Similarly, its derivatives have been involved in the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, contributing to the development of novel heterocyclic compounds with potential biological activities (Paronikyan et al., 2016).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, comes into contact with eyes, or if its dust is inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302+P352) .
Propiedades
IUPAC Name |
ethyl 1-chlorosulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4S/c1-2-14-8(11)7-3-5-10(6-4-7)15(9,12)13/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSATNAZLGTHIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate | |
CAS RN |
765962-67-2 |
Source


|
| Record name | ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1316564.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1316566.png)







![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)
